FLB 457 Hydrobromide

Übersicht

Beschreibung

Molecular Structure Analysis

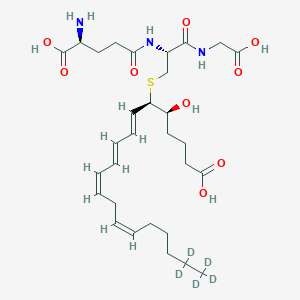

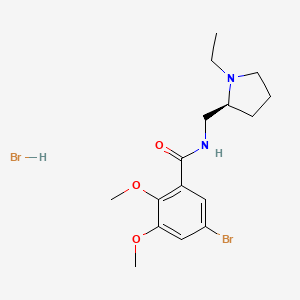

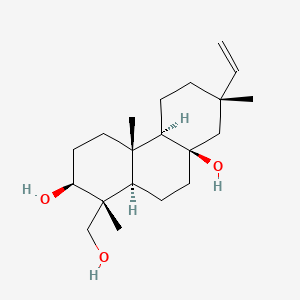

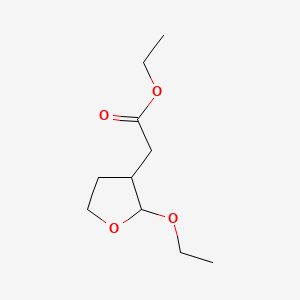

The molecular structure of FLB 457 Hydrobromide is represented by the formula C16H24Br2N2O3 . This indicates that the molecule is composed of 16 carbon atoms, 24 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

FLB 457 Hydrobromide appears as an off-white to pale yellow solid . It has a melting point of 128 - 131°C . It is slightly soluble in DMSO, Methanol, and Water . Its specific rotation is -8.9° (c = 0.2, Methanol) .Wissenschaftliche Forschungsanwendungen

Examination of Extrastriatal D2-Dopamine Receptors : FLB 457, when labeled with carbon-11 ([11C]FLB 457), is used in PET studies to examine extrastriatal D2-dopamine receptors in healthy subjects and antipsychotic drug-treated patients. It demonstrates high specific binding to D2-dopamine receptors in areas like the thalamus, temporal cortex, and frontal cortex, which is crucial for studying schizophrenia and the effects of antipsychotic drugs (Farde et al., 1997).

Measurement of Drug-Induced Dopamine Changes : Studies have shown that [11C]FLB 457 can measure changes in extrastriatal dopamine concentration induced by drugs like methylphenidate, which is significant for understanding and treating conditions like attention deficit hyperactivity disorder (ADHD) (Montgomery et al., 2007).

Development as a PET Ligand : Research has focused on developing FLB 457 as a PET ligand, highlighting its high affinity for D2 and D3 receptors and negligible binding to other central receptors. This makes it suitable for examining D2 dopamine receptors in the human brain, particularly in extrastriatal regions (Halldin et al., 1995).

Potential as an Antipsychotic Agent : Studies have explored the conformation and properties of FLB 457 as a potential antipsychotic agent, focusing on its high and stereospecific blocking affinity for dopamine D2 receptors (Stensland et al., 1995).

Improving Radioligand Specific Radioactivity : Research has been conducted to improve the specific radioactivity of [11C]FLB 457, which is important for enhancing the quality and reliability of PET imaging for D2 receptors (Sandell et al., 2000).

Validating Quantitative PET Studies : The validity of using the cerebellum as a reference region in PET studies with [11C]FLB 457 has been investigated, which is critical for accurately quantifying extrastriatal D2/D3 receptors (Asselin et al., 2007).

Reproducibility and Reliability in Imaging : Studies have focused on the reproducibility and reliability of [11C]FLB 457 binding in extrastriatal regions, a crucial factor for its use in longitudinal and clinical research studies (Sudo et al., 2001).

Exploring Dopamine Transmission in Psychiatric Disorders : The compound has been used to study dopamine transmission in the frontal cortex, particularly in relation to psychiatric disorders like schizophrenia and addiction. This includes studies using simultaneous microdialysis and [11C]FLB 457 PET (Narendran et al., 2014).

Investigating Dopamine-Glutamate Interactions : FLB 457 has been used in research exploring dopamine-glutamate interactions in the brain, which is significant for understanding ketamine-induced psychotic symptoms and the pathophysiology of schizophrenia (Aalto et al., 2005).

Radiation Dosimetry in Humans : The biodistribution and radiation dosimetry of [11C]FLB 457 in humans have been studied, ensuring the safety and effectiveness of its use in PET imaging (Kimura et al., 2014).

Eigenschaften

IUPAC Name |

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3.BrH/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3;/h8-9,12H,4-7,10H2,1-3H3,(H,18,20);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEBIEBXGASRIN-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675896 | |

| Record name | 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoremoxipride Hydrobromide | |

CAS RN |

107188-92-1 | |

| Record name | Isoremoxipride hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107188921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOREMOXIPRIDE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EL2VIG507 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)